2-Bromo-6-mercaptophenol
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Overview
Description
2-Bromo-6-mercaptophenol is an organic compound characterized by the presence of both bromine and thiol functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-mercaptophenol typically involves the bromination of 6-mercaptophenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or carbon disulfide and a brominating agent such as bromine or pyridine hydrobromide perbromide .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-mercaptophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form 6-mercaptophenol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: 6-Mercaptophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-mercaptophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s thiol group allows it to interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Industry: Used in the production of polymers, adhesives, and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Bromo-6-mercaptophenol involves its interaction with various molecular targets through its thiol and bromine functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. The bromine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic molecules .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-bromo-6-sulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-2-1-3-5(9)6(4)8/h1-3,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJVZRCZWTNFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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